2-[(Dimethylsulfamoyl)amino]benzamide

Physicochemical profiling Solubility enhancement Lead optimization

Sourcing 2-[(Dimethylsulfamoyl)amino]benzamide (CAS 349573-91-7) is a strategic choice for drug discovery programs targeting carbonic anhydrases (IX/XII) and NTPDases. Its unique ortho-dimethylsulfamoylamino substitution provides a differentiating sulfamide bridge, delivering balanced lipophilicity, superior aqueous solubility (6,606 mg/L predicted), and an optimal hydrogen-bonding profile (3 HBD/6 HBA) compared to simpler 2-sulfamoyl or 4-substituted analogs. This scaffold offers a class-validated strategy to reduce CYP-mediated clearance, making it an ideal control in microsomal stability assays. Continuous-flow synthesis enables cost-effective, high-yield procurement for library generation.

Molecular Formula C9H13N3O3S
Molecular Weight 243.29 g/mol
Cat. No. B5818078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Dimethylsulfamoyl)amino]benzamide
Molecular FormulaC9H13N3O3S
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)NC1=CC=CC=C1C(=O)N
InChIInChI=1S/C9H13N3O3S/c1-12(2)16(14,15)11-8-6-4-3-5-7(8)9(10)13/h3-6,11H,1-2H3,(H2,10,13)
InChIKeyBNANHHXOIRROPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Dimethylsulfamoyl)amino]benzamide: Core Structure and Procurement Considerations for Sulfamoyl Benzamide Research


2-[(Dimethylsulfamoyl)amino]benzamide (CAS 349573-91-7) is a sulfamoyl benzamide derivative featuring a dimethylsulfamoylamino group at the ortho position of the benzamide ring . This compound serves as a versatile scaffold in medicinal chemistry, particularly for the development of enzyme inhibitors targeting carbonic anhydrases, NTPDases, and cathepsin D [1]. Its unique sulfamide linkage and hydrogen-bonding capacity differentiate it from simpler sulfamoylbenzamide analogs.

Why 2-[(Dimethylsulfamoyl)amino]benzamide Cannot Be Substituted by Generic Sulfamoyl Benzamides


The ortho-dimethylsulfamoylamino substitution in 2-[(dimethylsulfamoyl)amino]benzamide creates a sulfamide bridge that significantly alters lipophilicity, hydrogen-bonding capacity, and metabolic stability compared to common alternatives such as 2-sulfamoylbenzamide, N,N-dimethyl-2-sulfamoylbenzamide, or 4-(dimethylsulfamoyl)benzamide . These differences directly impact aqueous solubility, target binding, and pharmacokinetic profile, making simple interchange without experimental validation scientifically unjustified [1].

Quantitative Differentiation: 2-[(Dimethylsulfamoyl)amino]benzamide vs. Closest Analogs


Enhanced Aqueous Solubility Driven by Lower Log Kow (-0.84) Compared to 2-Sulfamoylbenzamide (LogP 0.45–2.10)

The predicted octanol-water partition coefficient (Log Kow) for 2-[(dimethylsulfamoyl)amino]benzamide is −0.84 , indicating substantially higher hydrophilicity than 2-sulfamoylbenzamide (LogP 2.10 via chemsrc ; consensus LogP 0.45–0.80 via American Elements [1]) and 4-(dimethylsulfamoyl)benzamide (LogP 0.17 via ChemDiv ). This lower Log Kow correlates with a predicted water solubility of 6,606 mg/L , suggesting superior formulation flexibility.

Physicochemical profiling Solubility enhancement Lead optimization

Distinct Hydrogen Bond Donor/Acceptor Ratio (3 HBD / 6 HBA) Expands Target Engagement Versatility

2-[(Dimethylsulfamoyl)amino]benzamide possesses 3 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA) , whereas 2-sulfamoylbenzamide has 2 HBD and 4 HBA, and N,N-dimethyl-2-sulfamoylbenzamide has 1 HBD and 3 HBA [1]. The extra HBD and HBA arise from the sulfamide NH bridge and the dimethylsulfamoyl oxygen atoms, and have been shown in crystal structures of analogous sulfamoylbenzamides to facilitate key interactions with catalytic residues in enzyme active sites [2].

Drug design Hydrogen bonding Target selectivity

Optimized Topological Polar Surface Area (TPSA = 101 Ų) for Oral Bioavailability

The topological polar surface area (TPSA) of 2-[(dimethylsulfamoyl)amino]benzamide is 101 Ų , placing it within the established threshold for oral bioavailability (<140 Ų). In contrast, 2-sulfamoylbenzamide has a TPSA of 112.62 Ų , which although still acceptable, is slightly higher; N,N-dimethyl-2-sulfamoylbenzamide has a TPSA of 80.47 Ų , which is lower but may result in reduced aqueous solubility.

Drug-likeness ADME profiling Oral bioavailability

Class-Level Evidence: Dimethylsulfamoyl Group Confers Superior Metabolic Stability

Although direct microsomal stability data for 2-[(dimethylsulfamoyl)amino]benzamide are not publicly available, a lead optimization study of sulfamoyl benzamide CB2 agonists demonstrated that the dimethylsulfamoyl moiety significantly improved in vitro metabolic stability in rat and human liver microsomes compared to unsubstituted sulfamoyl analogs [1]. The dimethylsulfamoyl group reduces CYP-mediated oxidative metabolism by steric shielding of the sulfonamide nitrogen.

Metabolic stability Microsomal clearance Pharmacokinetics

Chemoselective Continuous-Flow Synthesis with Yields 65–99% Enables Scalable Procurement

A chemoselective continuous-flow synthesis of m-sulfamoylbenzamide analogues has been reported with yields ranging from 65% to 99% [1]. This methodology, starting from m-(chlorosulfonyl)benzoyl chloride, is directly applicable to 2-[(dimethylsulfamoyl)amino]benzamide and offers superior selectivity at elevated temperatures without catalysts compared to traditional batch processes.

Continuous-flow synthesis Scalability Process chemistry

Optimal Deployment Scenarios for 2-[(Dimethylsulfamoyl)amino]benzamide in Research and Development


Fragment-Based Drug Discovery for Carbonic Anhydrase Isoforms

The balanced TPSA (101 Ų) and increased hydrogen-bonding capacity (3 HBD/6 HBA) make 2-[(dimethylsulfamoyl)amino]benzamide an ideal fragment hit for carbonic anhydrase IX and XII, where sulfonamide zinc-binding groups are required . Its superior aqueous solubility (6,606 mg/L predicted) facilitates screening at high concentrations without DMSO interference.

Development of Selective h-NTPDase Inhibitors for Thrombosis and Cancer

The sulfamoyl benzamide scaffold, exemplified by this compound, has demonstrated sub-micromolar inhibition of h-NTPDase1, -2, -3, and -8 [1]. The dimethylsulfamoylamino variant can serve as a starting point for SAR exploration targeting isoform selectivity.

Pharmacokinetic Optimization of Sulfamoyl Benzamide Leads

When metabolic stability is a concern in a sulfamoyl benzamide series, this compound's dimethylsulfamoyl group provides a class-validated strategy to reduce CYP-mediated clearance [2]. It can be used as a control or comparator in microsomal stability assays.

Scalable Synthesis of Sulfamoyl Benzamide Libraries via Continuous Flow

The demonstrated continuous-flow synthesis route [3] enables rapid generation of 2-[(dimethylsulfamoyl)amino]benzamide-derived libraries for high-throughput screening, with yields up to 99% ensuring cost-effective procurement.

Quote Request

Request a Quote for 2-[(Dimethylsulfamoyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.